molecular formula C9H8FNO4S B2689266 7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline CAS No. 2411253-57-9

7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline

Cat. No.: B2689266
CAS No.: 2411253-57-9
M. Wt: 245.22
InChI Key: RJIHWMFNCOFKOG-UHFFFAOYSA-N
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Description

“7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline” is a chemical compound that is part of the quinoline family . Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known for their wide range of biological activities and are valuable in drug research and development .


Molecular Structure Analysis

Quinoline-2,4-diones, which are structurally similar to “this compound”, display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .

Scientific Research Applications

Quinoline Derivatives as Antitumor Agents

Quinoline derivatives, through specific synthetic methodologies, have shown selective in vitro inhibition of cancer cell lines, including colon and renal origin. This is attributed to the quinol pharmacophore's ability to interact with cellular components, demonstrating their potential as novel therapeutic agents in cancer treatment (McCarroll et al., 2007).

Quinoline Carboxylic Acid Derivatives in Anticancer Research

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives synthesized through microwave irradiation exhibited significant anticancer activity. These compounds were more potent than traditional chemotherapy drugs in certain cases, highlighting the role of quinoline derivatives in developing new anticancer drugs (Bhatt et al., 2015).

Optical Materials Based on Quinoline Derivatives

Quinoline-based azo dyes and fluorophores have been investigated for their optical properties, including fluorescence and nonlinear optical behaviors. These studies pave the way for their application in creating materials with specific optical characteristics, such as green color emission and large Stokes shifts, which are valuable in various technological applications (Gaml, 2018).

Synthesis and Transformation of Quinoline Derivatives

Research into the synthesis and transformation of quinoline derivatives aims to develop new compounds with potential applications in biochemistry and medicine. These derivatives are explored for their roles as fluorophores, antioxidants, and radioprotectors, underscoring the versatile nature of quinoline compounds in scientific research (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Applications

Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities, particularly against drug-resistant strains of bacteria. This research contributes to the development of new antibacterial agents capable of combating resistant infections, highlighting the medical relevance of quinoline derivatives (Chen et al., 2001).

Mechanism of Action

    Target of Action

    Quinoline derivatives are known to interact with various biological targets, including DNA gyrase and topoisomerase IV, which are essential enzymes in bacterial DNA replication . .

    Mode of Action

    Quinolines generally exert their effects by intercalating into DNA, disrupting the replication process

    Biochemical Pathways

    Quinolines can affect various biochemical pathways due to their interaction with DNA and potential inhibition of enzymes like DNA gyrase

    Pharmacokinetics

    The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Quinolines, in general, are well absorbed and widely distributed in the body

Properties

IUPAC Name

7-fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4S/c10-16(13,14)15-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIHWMFNCOFKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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